4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid
Overview
Description
4-(4-Ethyl-4H-1,2,4-triazol-3-yl)benzoic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring This particular compound features an ethyl group attached to the fourth position of the triazole ring and a benzoic acid moiety at the fourth position of the benzene ring
Biochemical Analysis
Biochemical Properties
4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. The triazole ring in its structure allows it to bind to the active sites of enzymes, potentially inhibiting or modifying their activity. For instance, triazole derivatives are known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates . The interaction between this compound and these enzymes can lead to changes in the metabolic pathways and influence the overall biochemical processes within the cell.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling events . Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The triazole ring in the compound allows it to form hydrogen bonds and coordinate with metal ions in the active sites of enzymes . This binding can inhibit the activity of enzymes such as cytochrome P450, leading to altered metabolic processes. Additionally, the compound can interact with transcription factors, modulating their ability to bind to DNA and regulate gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been observed to result in changes in cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, toxic or adverse effects may be observed . These effects can include cellular toxicity, disruption of metabolic processes, and alterations in physiological functions. It is important to determine the optimal dosage range to achieve the desired biological effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, the compound can influence metabolic flux and alter the levels of specific metabolites within the cell. Understanding the metabolic pathways of this compound is crucial for elucidating its overall biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transporters and distributed to different cellular compartments . Its localization and accumulation within cells can influence its biological activity and interactions with biomolecules. Understanding the transport and distribution mechanisms of this compound is essential for predicting its effects in different biological contexts.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and metabolic processes. Understanding the subcellular localization of this compound is important for elucidating its precise biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid typically involves the following steps:
Formation of 4-ethyl-4H-1,2,4-triazole: This can be achieved by reacting ethyl hydrazine with formic acid or acetic acid under reflux conditions.
Coupling with benzoic acid: The resulting 4-ethyl-4H-1,2,4-triazole is then coupled with benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Ethyl-4H-1,2,4-triazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be further oxidized to produce derivatives such as this compound derivatives.
Reduction: Reduction reactions can be performed on the triazole ring to produce different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the ethyl group or the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Benzoic acid derivatives with additional functional groups.
Reduction: Reduced triazole derivatives.
Substitution: Substituted ethyl or triazole derivatives.
Scientific Research Applications
4-(4-Ethyl-4H-1,2,4-triazol-3-yl)benzoic acid has found applications in various scientific fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of agrochemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
4-(4-Methyl-4H-1,2,4-triazol-3-yl)benzoic acid: Similar structure with a methyl group instead of an ethyl group.
4-(4-Propyl-4H-1,2,4-triazol-3-yl)benzoic acid: Similar structure with a propyl group instead of an ethyl group.
4-(4-Butyl-4H-1,2,4-triazol-3-yl)benzoic acid: Similar structure with a butyl group instead of an ethyl group.
Uniqueness: 4-(4-Ethyl-4H-1,2,4-triazol-3-yl)benzoic acid is unique due to its specific ethyl group, which can influence its chemical reactivity and biological activity compared to its analogs with different alkyl groups.
Properties
IUPAC Name |
4-(4-ethyl-1,2,4-triazol-3-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-14-7-12-13-10(14)8-3-5-9(6-4-8)11(15)16/h3-7H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHFXHJFQUJJHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343121-90-3 | |
Record name | 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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